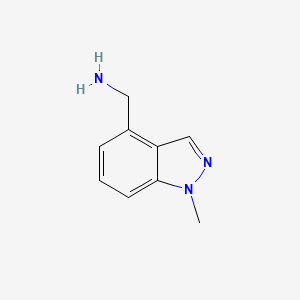

(1-Methyl-1H-indazol-4-YL)methanamine

Description

Significance of Indazole Scaffolds in Modern Chemical and Medicinal Research

Indazole, a bicyclic aromatic heterocyclic compound, consists of a benzene (B151609) ring fused to a pyrazole (B372694) ring. This unique structural arrangement imparts a range of physicochemical properties that make it a "privileged scaffold" in drug discovery. nih.govnih.gov The indazole nucleus is a key component in a multitude of biologically active molecules, demonstrating a wide array of pharmacological effects. nih.gov

The versatility of the indazole core allows for substitution at various positions, enabling the fine-tuning of a compound's steric, electronic, and lipophilic properties to optimize its interaction with biological targets. This adaptability has led to the development of indazole-containing compounds with applications as anti-cancer, anti-inflammatory, anti-bacterial, anti-depressant, and anti-hypertensive agents. nih.gov

A notable area of success for indazole-based compounds is in the field of oncology, particularly in the development of kinase inhibitors. Several FDA-approved drugs and clinical candidates for cancer therapy incorporate the indazole moiety. For instance, Axitinib (B1684631) and Pazopanib are potent tyrosine kinase inhibitors that feature the indazole structure and are used in the treatment of renal cell carcinoma. nih.gov The ability of the indazole scaffold to form key interactions within the ATP-binding pocket of various kinases has cemented its importance in the design of targeted cancer therapies. acs.org

The synthesis of indazole derivatives is a dynamic area of organic chemistry, with numerous methods being developed to construct and functionalize this important heterocyclic system. These synthetic advancements continue to expand the chemical space available to medicinal chemists, facilitating the exploration of new therapeutic possibilities for indazole-based compounds. nih.gov

Overview of (1-Methyl-1H-indazol-4-YL)methanamine in Academic Inquiry and its Research Context

This compound is a specific derivative of the indazole scaffold that has garnered interest within the research community, primarily as a synthetic building block in the creation of more complex molecules. While extensive academic literature dedicated solely to the biological activities of this particular compound is not widely available, its structural components are of significant interest in medicinal chemistry.

The "1-Methyl" substitution on the indazole ring is a common strategy employed by medicinal chemists to explore the structure-activity relationships (SAR) of a compound series. N-methylation can influence a molecule's solubility, metabolic stability, and binding affinity to its target. The "(indazol-4-YL)methanamine" portion of the molecule provides a key functional group, the aminomethyl group, at the 4-position of the indazole ring. This primary amine serves as a versatile synthetic handle for introducing a wide variety of substituents and for building larger molecular architectures.

In the broader context of indazole-based drug discovery, the related non-methylated compound, (1H-indazol-4-yl)methanamine, has been identified as a crucial intermediate in the synthesis of potent inhibitors of phosphatidylinositol-3-kinase (PI3K), a key target in cancer therapy. acs.orgresearchgate.net The development of the clinical candidate GDC-0941, a PI3K inhibitor, involved the use of an indazole-4-yl moiety to improve pharmacokinetic properties. acs.org

Given this precedent, this compound is recognized as a valuable research chemical. Its availability allows researchers to systematically investigate the impact of N1-methylation on the biological activity and pharmaceutical properties of indazole-4-yl derivatives. While it is most frequently documented in the catalogs of chemical suppliers, its utility lies in its potential to contribute to the synthesis of novel therapeutic agents.

Below is a table summarizing the key properties of this compound hydrochloride, the common salt form of this compound.

| Property | Value |

| Chemical Formula | C9H12ClN3 |

| Molecular Weight | 197.67 g/mol |

| CAS Number | 1334405-46-7 |

| Appearance | Solid |

| Purity | Typically ≥98% |

Structure

3D Structure

Propriétés

IUPAC Name |

(1-methylindazol-4-yl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3/c1-12-9-4-2-3-7(5-10)8(9)6-11-12/h2-4,6H,5,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHNWDOCBKIJZPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC(=C2C=N1)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501295742 | |

| Record name | 1-Methyl-1H-indazole-4-methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501295742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1144044-68-7 | |

| Record name | 1-Methyl-1H-indazole-4-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1144044-68-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-1H-indazole-4-methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501295742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Methyl 1h Indazol 4 Yl Methanamine and Its Derivatives

Strategies for the Formation of the Indazole Core Structure

The bicyclic indazole framework is a key structural motif in numerous biologically active compounds. Its synthesis is achievable through several well-established chemical routes that primarily involve the formation of a pyrazole (B372694) ring fused to a benzene (B151609) ring.

Cyclocondensation Approaches

Cyclocondensation reactions are fundamental to the synthesis of heterocyclic compounds and offer a direct pathway to the indazole core. nih.gov A common method involves the reaction of a 2-methyl-3-nitroaniline (B147196) with a cyclizing agent. For instance, treatment with sodium nitrite (B80452) in an acidic medium can trigger an intramolecular cyclization to yield the indazole structure. Another classic approach is the reaction of o-toluidine (B26562) derivatives with nitrous acid to form a diazonium salt, which subsequently undergoes intramolecular cyclization.

Modern strategies often employ the Jacobson indazole synthesis, which involves the condensation of a substituted o-toluidine with an orthoformate in the presence of an acid catalyst. This reaction proceeds through an amidine intermediate that then cyclizes. For the synthesis of (1-Methyl-1H-indazol-4-YL)methanamine, the starting materials would need to be appropriately substituted to facilitate the later introduction of the methanamine group at the C4 position. A one-pot, metal-free reaction of 2-aminophenones with hydroxylamine (B1172632) derivatives also provides a mild and efficient route to indazoles. organic-chemistry.org

Transition Metal-Catalyzed Reaction Pathways (e.g., Palladium-catalyzed cyclization)

Transition metal catalysis provides powerful and versatile tools for constructing heterocyclic rings, including the indazole core. niist.res.inbohrium.com Palladium-catalyzed reactions are particularly prominent in this area. researchgate.net One such strategy is the intramolecular C-H amination of N-substituted o-aminobenzaldehydes or o-aminoketones, where the palladium catalyst facilitates the formation of the N-N bond, leading to the indazole ring system.

Another effective palladium-catalyzed method is the reductive cyclization of o-nitrobenzylamines or related compounds. researchgate.net In this process, the nitro group is reduced in situ, and the resulting amino group undergoes a palladium-catalyzed cyclization to form the pyrazole ring of the indazole. The choice of ligands and reaction conditions is crucial for achieving high yields and regioselectivity. Rhodium and copper-catalyzed C-H activation and C-N/N-N coupling of imidate esters with nitrosobenzenes also provides a redox-neutral route to 1H-indazoles. nih.govnih.gov

Regioselective Introduction and Functionalization of Substituents

Following the construction of the indazole core, the subsequent critical steps involve the precise placement of the methyl group at the N1 position and the methanamine moiety at the C4 position.

N-Alkylation Strategies for Methyl Group Incorporation at N1

The N-alkylation of indazoles often presents a challenge in controlling regioselectivity, as it can lead to a mixture of N1 and N2 isomers. beilstein-journals.orgresearchgate.net The outcome of this reaction is influenced by factors such as the alkylating agent, the base, and the solvent. To selectively obtain the N1-methylated product, direct methylation of a pre-formed indazole can be performed using a methylating agent like methyl iodide or dimethyl sulfate (B86663) in the presence of a base such as sodium hydride or potassium carbonate. nih.gov

The ratio of N1 to N2 methylation can be manipulated by adjusting the reaction conditions. For example, the use of a polar aprotic solvent like DMF often favors N1 alkylation. In some instances, a protecting group strategy can be employed to block the N2 position, allowing for selective methylation at N1, followed by deprotection. High N1-selectivity has been observed using sodium hydride in THF with electron-deficient indazoles. researchgate.net

| Alkylating Agent | Base | Solvent | Typical N1:N2 Ratio |

| Methyl Iodide | NaH | DMF | >9:1 |

| Dimethyl Sulfate | K2CO3 | Acetone | ~4:1 |

| Trimethyloxonium tetrafluoroborate | - | Dichloromethane | Variable |

Methodologies for the Introduction of the Methanamine Moiety at C4

Introducing a methanamine group at the C4 position of the 1-methyl-1H-indazole core necessitates a functional group at this position that can be converted into the desired aminomethyl group.

Reductive amination is a highly effective and widely used method for the synthesis of amines. organic-chemistry.orgpku.edu.cn This process typically involves the reaction of a carbonyl compound, such as an aldehyde or ketone, with ammonia (B1221849) or an amine to form an imine intermediate, which is then reduced in situ to the corresponding amine. thermofishersci.in

For the synthesis of this compound, a 1-methyl-1H-indazole-4-carbaldehyde precursor is required. This aldehyde can be reacted with ammonia or a suitable nitrogen source, like ammonium (B1175870) acetate, to generate an intermediate imine. The subsequent reduction of this imine, commonly achieved using a reducing agent such as sodium borohydride, sodium cyanoborohydride, or through catalytic hydrogenation, yields the final this compound product. organic-chemistry.orgrsc.org The choice of reducing agent is critical to prevent the reduction of other functional groups within the molecule.

Table of Reducing Agents for Imine Reduction

| Reducing Agent | Advantages | Disadvantages |

| Sodium Borohydride (NaBH4) | Mild, readily available | May require acidic conditions for imine reduction |

| Sodium Cyanoborohydride (NaBH3CN) | Selective for imines in the presence of carbonyls | Toxic cyanide byproduct |

| Catalytic Hydrogenation (H2/Pd-C) | Clean, high yielding | Requires specialized equipment, may reduce other functional groups |

Precursor-Based Synthetic Routes (e.g., Azidomethyl precursors)

The synthesis of this compound can be effectively achieved through precursor-based strategies, with the use of azidomethyl intermediates being a notable example. This route is advantageous as it often proceeds with high specificity and yield, and the azide (B81097) group is a versatile functional handle. The general pathway involves the formation of a suitable precursor at the C4 position of the 1-methyl-1H-indazole core, followed by conversion to an azidomethyl group, and finally, reduction to the desired primary amine.

A plausible synthetic sequence commences with 1-methyl-1H-indazole-4-carbaldehyde. This starting material can be reduced to the corresponding alcohol, (1-methyl-1H-indazol-4-yl)methanol, using a mild reducing agent such as sodium borohydride. The resulting alcohol is then activated for nucleophilic substitution, typically by conversion to a mesylate or tosylate by treatment with methanesulfonyl chloride or p-toluenesulfonyl chloride, respectively, in the presence of a base like triethylamine. Alternatively, the alcohol can be converted to a halomethyl derivative, for instance, by using thionyl chloride or phosphorus tribromide.

The activated intermediate, such as (1-methyl-1H-indazol-4-yl)methyl mesylate, is subsequently reacted with an azide source, commonly sodium azide (NaN₃), in a polar aprotic solvent like dimethylformamide (DMF). This Sₙ2 reaction displaces the leaving group to form 4-(azidomethyl)-1-methyl-1H-indazole. The use of azides as precursors in the synthesis of complex nitrogen-containing heterocycles is a well-established strategy.

The final step is the reduction of the azidomethyl group to the primary amine. This transformation can be accomplished through various methods, including catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere, or by using reducing agents like lithium aluminum hydride (LiAlH₄) or triphenylphosphine (B44618) followed by hydrolysis (the Staudinger reaction). The choice of reducing agent can be critical to ensure compatibility with other functional groups that may be present on the indazole ring.

This azidomethyl precursor route provides a reliable method for the preparation of this compound, leveraging well-understood and high-yielding chemical transformations.

Optimization and Scalability Considerations for Synthetic Pathways

The successful transition of a synthetic route from laboratory-scale to industrial production hinges on careful optimization and considerations of scalability. For the synthesis of this compound and its derivatives, several factors must be addressed to ensure the process is efficient, cost-effective, and safe on a larger scale.

Improving the efficiency and yield of each step in the synthesis of this compound is paramount. For the precursor-based route, optimization efforts would focus on several key areas:

Catalyst and Reagent Screening: In steps involving catalysis, such as the reduction of the azide, a screening of different catalysts (e.g., various palladium catalysts, Raney nickel) and reaction conditions (temperature, pressure, solvent) can lead to significant improvements in yield and reaction time. The choice of reagents for the activation of the alcohol and the azide displacement step also warrants investigation to maximize conversion and minimize side reactions.

Solvent Effects: The choice of solvent can profoundly impact reaction rates and selectivity. For instance, in the azide displacement reaction, a solvent that effectively solvates the sodium cation while leaving the azide anion highly nucleophilic is desirable.

Process Parameters: Temperature, reaction time, and the rate of addition of reagents are critical parameters that need to be optimized for each step. Design of Experiments (DoE) can be a powerful tool to systematically investigate the interplay of these variables and identify optimal conditions.

Purification Strategies: Developing a scalable and efficient purification method is crucial. Shifting from chromatographic purification, which is often not feasible for large quantities, to crystallization or distillation can significantly improve the throughput and cost-effectiveness of the process.

A recent scalable and metal-free synthesis of indazoles from 2-aminophenones highlights the importance of developing operationally simple and mild reaction conditions that are insensitive to air and moisture, which are key for large-scale production. acs.org Such principles can be applied to the synthesis of the precursors for this compound.

Table 1: Key Parameters for Optimization of this compound Synthesis

| Synthetic Step | Key Parameters for Optimization | Potential Improvements |

| Reduction of Aldehyde | Reducing agent, solvent, temperature | Higher yield, easier work-up |

| Activation of Alcohol | Activating group, base, solvent | Increased reactivity, stability of intermediate |

| Azide Displacement | Azide source, solvent, temperature, reaction time | Higher conversion rate, reduced side products |

| Reduction of Azide | Catalyst, hydrogen pressure, solvent, temperature | Improved yield, chemoselectivity, safety |

The synthetic route established for this compound can serve as a scaffold for the development of a diverse library of analogous compounds. This is highly valuable in medicinal chemistry for structure-activity relationship (SAR) studies.

Variation of the Indazole Core: By starting with substituted 1-methyl-1H-indazole-4-carbaldehydes, a range of analogs with different substituents on the aromatic ring can be synthesized. These substituents can be introduced at various stages of the synthesis of the indazole core itself.

Modification of the Linker: While the focus is on the methanamine, the synthetic methodology could potentially be adapted to introduce longer or more complex linkers between the indazole ring and the amine.

N-Alkylation/Arylation of the Amine: The final primary amine product can be further functionalized through N-alkylation or N-arylation to generate secondary or tertiary amines, or amides, sulfonamides, and ureas, thereby expanding the chemical space of the synthesized library.

The synthesis of various indazole derivatives often employs versatile reactions like palladium-catalyzed cross-coupling reactions, which can be used to introduce a wide array of substituents onto the indazole scaffold. nih.gov This allows for the systematic exploration of the chemical space around the this compound core.

Table 2: Examples of Potential Analogous Compounds

| Compound Name | Point of Variation from Parent Compound | Potential Synthetic Modification |

| (5-Fluoro-1-methyl-1H-indazol-4-yl)methanamine | Substitution on the indazole ring | Use of a 5-fluoro-substituted indazole precursor |

| N-((1-Methyl-1H-indazol-4-yl)methyl)ethanamine | N-alkylation of the primary amine | Reaction of the final product with an ethylating agent |

| 2-(1-Methyl-1H-indazol-4-yl)ethan-1-amine | Elongation of the linker | Starting with a (1-methyl-1H-indazol-4-yl)acetonitrile precursor |

Advanced Spectroscopic and Structural Elucidation Techniques for 1 Methyl 1h Indazol 4 Yl Methanamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (¹H, ¹³C-NMR)

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. ¹H NMR would provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For (1-Methyl-1H-indazol-4-YL)methanamine, one would expect to observe distinct signals for the N-methyl protons, the methylene (B1212753) (-CH₂-) protons, the amine (-NH₂) protons, and the aromatic protons on the indazole ring. The chemical shifts (δ) and coupling constants (J) would be critical for confirming the substitution pattern.

Similarly, ¹³C-NMR spectroscopy would reveal the number of unique carbon atoms in the molecule and their electronic environments. Characteristic chemical shifts would be expected for the N-methyl carbon, the methylene carbon, and the carbons of the indazole ring system, including those in the fused benzene (B151609) and pyrazole (B372694) rings.

Hypothetical ¹H NMR Data Table for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| Data not available | Data not available | Data not available | Aromatic CH |

| Data not available | Data not available | Data not available | Aromatic CH |

| Data not available | Data not available | Data not available | Aromatic CH |

| Data not available | Data not available | Data not available | Aromatic CH |

| Data not available | Data not available | Data not available | N-CH₃ |

| Data not available | Data not available | Data not available | CH₂-NH₂ |

Hypothetical ¹³C NMR Data Table for this compound

| Chemical Shift (ppm) | Assignment |

|---|---|

| Data not available | Indazole C |

| Data not available | Indazole C |

| Data not available | Indazole C |

| Data not available | Indazole C |

| Data not available | Indazole C |

| Data not available | Indazole C |

| Data not available | Indazole C |

| Data not available | N-CH₃ |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

HRMS is a vital tool for determining the precise molecular weight of a compound, which in turn allows for the unambiguous validation of its molecular formula. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or more decimal places), the elemental composition can be confirmed. For this compound (C₉H₁₁N₃), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally determined value.

Hypothetical HRMS Data Table

| Molecular Formula | Calculated Exact Mass [M+H]⁺ | Measured Exact Mass [M+H]⁺ |

|---|

X-ray Crystallography for Absolute Stereochemistry and Three-Dimensional Spatial Arrangement

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state. This technique would allow for the precise measurement of bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of this compound. As this molecule is achiral, the determination of absolute stereochemistry is not applicable. However, crystallographic data would provide invaluable insight into the planarity of the indazole ring system and the spatial orientation of the methanamine substituent. No crystallographic data for this specific compound appears to be available in the Cambridge Structural Database (CSD) or other public repositories.

Chromatographic and Other Analytical Methods for Purity Assessment (HPLC, UPLC, LC-MS)

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are essential techniques for assessing the purity of a chemical compound. A typical method would involve injecting a solution of the compound onto a stationary phase (column) and eluting it with a mobile phase. The retention time of the main peak and the absence or minimal presence of other peaks would indicate the purity. Coupling these chromatographic techniques with a mass spectrometer (LC-MS) allows for the confirmation of the mass of the main peak and any impurities. While commercial suppliers of this compound undoubtedly use these methods for quality control, specific chromatograms and detailed analytical conditions are not publicly disclosed.

Hypothetical HPLC Purity Data Table

| Parameter | Value |

|---|---|

| Column | Data not available |

| Mobile Phase | Data not available |

| Flow Rate | Data not available |

| Detection Wavelength | Data not available |

| Retention Time | Data not available |

Structure Activity Relationship Sar Studies of 1 Methyl 1h Indazol 4 Yl Methanamine Derivatives

Impact of Indazole Ring Modifications on Biological Activity

The indazole core serves as a pivotal pharmacophore, and its modification can profoundly influence the biological profile of the derivatives. nih.gov SAR studies have revealed that both the nature and position of substituents on the indazole ring are critical determinants of activity.

Alterations to the indazole ring system have been shown to significantly modulate the efficacy of various inhibitors. For instance, in the context of kinase inhibition, the introduction of different functional groups on the indazole ring can enhance potency and selectivity. nih.gov Studies on indazole-based inhibitors have demonstrated that hydrophobic groups, such as alkyl or halogen substituents, can impact potency. For example, in a series of indazole–pyrimidine-based derivatives, methoxy (B1213986) substitutions on the indazole ring were found to be more favorable for activity compared to alkyl or halogen groups. nih.gov

Furthermore, the addition of substituents at various positions of the indazole scaffold plays a crucial role in the inhibitory activities. For instance, in the development of IDO1 inhibitors, it was found that disubstituted groups at both the 4-position and 6-position of the 1H-indazole scaffold were important for inhibitory activity. nih.gov This highlights the sensitivity of biological targets to the electronic and steric properties of substituents on the indazole core.

The nature of linkers attached to the indazole ring also plays a significant role. In a series of 1H-indazole piperazine (B1678402) and 1H-indazole piperidine (B6355638) derivatives, the linker substructure was found to be a key determinant of in vitro activity against ROCK-II. researchgate.net

Table 1: Effect of Indazole Ring Substituents on Kinase Inhibitory Activity

| Compound ID | Indazole Substitution | Target Kinase | IC50 (nM) |

| 1a | 3-methoxyphenyl | VEGFR-2 | 15 |

| 1b | 3-ethoxyphenyl | VEGFR-2 | 13.2 |

| 1c | 3-isopropoxyphenyl | VEGFR-2 | 9.8 |

| 2a | 4,6-disubstituted | IDO1 | 5300 |

The position of substituents on the indazole ring, a phenomenon known as positional isomerism, can have a dramatic effect on biological activity. researchgate.net For example, studies on regioisomeric N-Me indazoles have shown a profound effect on M1 PAM activity, indicating that the placement of the methyl group on the nitrogen of the indazole ring is a critical factor. researchgate.net

Similarly, the position of the methanamine group itself can lead to significant differences in pharmacological profiles. While this article focuses on the 4-yl derivative, it is important to note that the biological activity of 3-yl, 5-yl, 6-yl, and 7-yl isomers can vary substantially. For instance, in a study of N-substituted prolinamido indazole derivatives as Rho-kinase inhibitors, the attachment point on the indazole ring was a key factor in determining potency. nih.gov The ability of positional isomerism to modulate drug effects has been widely observed in medicinal chemistry, where even a slight shift in a functional group's position can alter binding interactions with the target protein. researchgate.net

Role of the Methanamine Moiety in Ligand-Target Binding and Specificity

The methanamine moiety at the 4-position of the indazole ring is a critical functional group that often participates in key binding interactions with biological targets. This primary amine can act as a hydrogen bond donor, forming crucial connections with amino acid residues in the active site of enzymes or receptors. dntb.gov.ua

In many kinase inhibitors, an amino group serves as an essential anchor, interacting with the hinge region of the kinase domain. nih.gov For (1-Methyl-1H-indazol-4-YL)methanamine derivatives, the aminomethyl group is well-positioned to engage in such interactions. For example, in docking studies of indazole-based inhibitors, the indazole core has been observed to form hydrogen bonds with key residues like Glu-90 and Cys-92 in the hinge region of PLK4.

Furthermore, the flexibility of the aminomethyl linker allows the indazole core to adopt an optimal orientation within the binding pocket, maximizing favorable interactions. The basicity of the amine can also be important for forming salt bridges with acidic residues in the target protein.

Influence of N-Methylation and Other Nitrogen Alkylations on Pharmacological Profiles

The methylation of the indazole nitrogen at the N1-position is a key structural feature of the parent compound. This N-methylation has several important consequences for the pharmacological profile of the molecule.

Firstly, N-methylation prevents the formation of tautomers, which can be beneficial for consistent binding to a biological target. The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer. nih.gov By fixing the nitrogen substituent, the molecule is locked into a single tautomeric form.

Secondly, the N-methyl group can influence the compound's physicochemical properties, such as lipophilicity and metabolic stability. nih.gov Increased lipophilicity can enhance cell permeability and brain penetration, which was observed in a study of N-methylated sulfonylhydrazones. nih.govresearchgate.net However, N-methylation can also alter the metabolic profile of a compound by blocking a potential site of metabolism or by creating a new metabolic hotspot. nih.gov Studies on N-sulfonylhydrazones have shown that N-methylation can significantly alter their recognition by CYP enzymes. nih.gov

Finally, the N-methyl group can have steric and electronic effects that directly impact binding affinity. The presence of the methyl group can either be favorable, by occupying a hydrophobic pocket, or unfavorable, by causing a steric clash within the binding site. The electronic effect of the methyl group can also modulate the electron density of the indazole ring system, which can influence its interaction with the target.

Table 2: Comparison of N-Methylated vs. Non-N-Methylated Analogs on Permeability

| Compound | N-Substitution | PAMPA-BBB Permeability (Pe) | Predicted Brain Penetration |

| LASSBio-1771 | H | Non-permeable | No |

| Compound 2 | CH3 | > 3.86 | Yes |

| LASSBio-1773 | H | Non-permeable | No |

| Compound 4 | CH3 | > 3.86 | Yes |

Derivation of Ligand Design Principles from Comprehensive SAR Elucidation

Based on the comprehensive SAR elucidation of this compound derivatives and related indazole-containing compounds, several key ligand design principles can be derived:

Optimize Indazole Substitution: The substitution pattern on the indazole ring is a critical determinant of biological activity. The introduction of small, appropriately positioned substituents at the 4- and 6-positions can enhance potency. The choice between electron-donating and electron-withdrawing groups should be guided by the specific electronic requirements of the target's binding site.

Leverage the Methanamine Moiety: The 4-aminomethyl group is a key interaction point and should be positioned to form hydrogen bonds with the target protein, such as the hinge region of kinases. Maintaining the primary amine is often crucial for this interaction.

Strategic Use of N-Methylation: The N1-methyl group provides conformational rigidity and can improve physicochemical properties like membrane permeability. However, its impact on metabolism and potential for steric clashes must be carefully considered. In some cases, exploring other small N-alkyl groups could be beneficial.

Consider Positional Isomerism: The point of attachment of the aminomethyl group to the indazole ring is critical. The 4-position provides a specific vector for interaction that differs from other isomers. The optimal isomer will depend on the topology of the target's binding site.

By integrating these principles, medicinal chemists can rationally design novel this compound derivatives with improved potency, selectivity, and pharmacokinetic properties for a range of therapeutic targets.

Computational Chemistry and Molecular Modeling Applications in 1 Methyl 1h Indazol 4 Yl Methanamine Research

Molecular Docking Simulations for Ligand-Target Interaction Prediction and Binding Mode Analysis

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, it is frequently used to predict the binding mode of a small molecule ligand, such as a derivative of (1-Methyl-1H-indazol-4-YL)methanamine, within the active site of a target protein. This analysis is crucial for understanding the structural basis of inhibitory activity and for guiding the rational design of more potent and selective inhibitors.

Research on various indazole derivatives has demonstrated the utility of molecular docking in identifying key interactions with therapeutic targets. For instance, in a study of indazole derivatives as inhibitors of Hypoxia-Inducible Factor-1α (HIF-1α), a critical target in cancer, molecular docking revealed that the most potent compounds fit well within the active site of the protein. nih.gov Similarly, docking studies of newly designed indazole scaffolds against Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), another key oncology target, helped identify compounds with high binding affinities, with docking scores for promising candidates ranging from -7.54 to -8.30 kcal/mol. researchgate.net

These simulations provide detailed information on the binding pose and the specific amino acid residues involved in the interaction. For example, docking of indazole-derived ULK1 inhibitors highlighted a crucial hydrogen bonding interaction between the amide carbonyl at the 5-position of the indazole ring and the residue Lys46, mediated by a water molecule. nih.gov This level of detail allows medicinal chemists to envision modifications to the this compound scaffold that could enhance these interactions and, consequently, improve biological activity.

Table 1: Representative Molecular Docking Results for Indazole Derivatives against Various Targets

| Target Protein | Indazole Scaffold | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| HIF-1α | Generic Indazole | Not specified | Not specified |

| VEGFR-2 | Designed Indazole Scaffolds | -7.54 to -8.30 | Not specified |

| ULK1 | 5-Amido-indazole derivative | Not specified | Lys46, Asn143 |

Note: Data is compiled from studies on various indazole derivatives to illustrate the application of molecular docking.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability Assessment

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. This technique is invaluable for assessing the conformational stability of a ligand within the binding pocket and for calculating binding free energies, which provide a more accurate prediction of binding affinity.

For the indazole class of compounds, MD simulations have been used to validate docking results and to ensure the stability of the predicted binding poses. In the study of indazole derivatives as HIF-1α inhibitors, MD simulations of the most potent compound showed that it remained stable in the active site of the protein throughout the simulation period. nih.gov This stability is a key indicator of a viable drug candidate. The analysis often involves calculating the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms over time. A low and stable RMSD value suggests that the complex has reached equilibrium and the binding mode is stable.

MD simulations can also be used to perform binding free energy calculations, such as through the Molecular Mechanics with Generalized Born Surface Area (MM-GBSA) method. These calculations provide a quantitative estimate of the binding affinity that can be used to rank different derivatives of a scaffold like this compound.

Quantitative Structure-Activity Relationship (QSAR/3D-QSAR) Modeling for Predictive Activity Assessment

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By identifying the physicochemical properties or structural features (descriptors) that are critical for activity, a predictive QSAR model can be built. This model can then be used to estimate the activity of newly designed, unsynthesized compounds.

For indazole derivatives, both 2D-QSAR and 3D-QSAR studies have been successfully applied. A 3D-QSAR study on indazole derivatives as HIF-1α inhibitors generated steric and electrostatic contour maps that provided a structural framework for designing new, more potent inhibitors. nih.gov These maps highlight regions where bulky groups (steric favorability) or specific electrostatic charges (positive or negative) would enhance the biological activity.

Another study developed a validated QSAR model for indazole compounds with inhibitory activity against S-adenosyl homocysteine/methylthioadenosine nucleosidase (SAH/MTAN), a target for anti-quorum sensing agents. nih.gov The model identified five essential descriptors responsible for the inhibitory mechanism, allowing for the prediction of activity for new compounds in the series. nih.gov Such models are powerful tools for guiding the optimization of lead compounds derived from the this compound core, helping to focus synthetic efforts on molecules with the highest predicted potency.

Table 2: Key Parameters from a QSAR Model for Indazole Derivatives against SAH/MTAN

| Parameter | Value | Description |

|---|---|---|

| Explained Variance (R²) | 0.852 | The proportion of variance in the observed activity that is explained by the model. |

| Predicted Variance (Q²) | 0.781 | A measure of the model's internal predictive ability. |

Source: Adapted from a study on QSAR of indazole compounds against SAH/MTAN-mediated quorum sensing. nih.govdistantreader.org

Fragment-Based Drug Discovery (FBDD) Approaches for Novel Lead Identification

Fragment-Based Drug Discovery (FBDD) is a strategy that begins by screening small, low-molecular-weight compounds ("fragments") for weak binding to a biological target. frontiersin.org Once a fragment hit is identified and its binding mode is determined (typically by X-ray crystallography), it can be optimized and grown into a more potent, lead-like molecule. frontiersin.org This approach is particularly effective for identifying novel starting points for drug discovery programs.

The indazole scaffold is an excellent candidate for FBDD. In one successful example, a fragment-based approach was used to discover a novel indazole-based inhibitor of AXL kinase, a receptor tyrosine kinase implicated in cancer. nih.gov An initial indazole fragment hit was identified through a high-concentration screen and was subsequently optimized based on docking studies and further screening, leading to a potent inhibitor. nih.gov

Another study utilized a de novo design program to identify an indazole-based pharmacophore for the inhibition of fibroblast growth factor receptor (FGFR) kinases. nih.gov This fragment-led approach, guided by docking models, resulted in a library of indazole-containing compounds with inhibitory activity in the micromolar range and excellent ligand efficiencies. nih.gov These examples highlight how the core structure of this compound could serve as either an initial fragment or a scaffold for elaboration based on fragment screening hits.

In Silico Screening and Virtual Library Design for Compound Prioritization

In silico screening, also known as virtual screening, involves the computational screening of large libraries of chemical structures to identify those most likely to bind to a drug target. This process is significantly faster and more cost-effective than experimental high-throughput screening (HTS). Virtual libraries can be designed around a specific core scaffold, such as 1-methyl-1H-indazole, to explore a vast chemical space and prioritize a smaller, more manageable set of compounds for synthesis and testing.

A notable application of this approach was the use of an in silico HTS campaign to identify an indazole-derived inhibitor of Unc-51-Like Kinase 1 (ULK1), a target for autophagy inhibition in cancer. nih.gov The virtual screen of an in-house chemical library, guided by the X-ray crystal structure of ULK1, successfully identified a moderately active hit. This initial hit was then rationally optimized using structure-guided design to generate significantly more potent inhibitors. nih.gov

Similarly, virtual screening of databases like DrugBank and MayBridge against Cancer Osaka Thyroid (COT) kinase led to the identification of an indazole-containing compound, 3-(5-{[4-(aminomethyl) piperidin-1-yl] methyl}-1H-indol-2-yl)-1H-indazole-6-carbonitrile, as a potent inhibitor. alliedacademies.org This demonstrates the power of virtual screening to sift through vast numbers of diverse compounds to find promising hits containing a specific chemical motif. Designing a virtual library based on the this compound core would allow researchers to systematically explore how different substituents at various positions affect the predicted binding affinity and other drug-like properties, thereby streamlining the discovery process.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

Future Directions and Translational Research Potential of 1 Methyl 1h Indazol 4 Yl Methanamine

Development of Novel Indazole-Based Scaffolds with Enhanced Selectivity and Potency

A primary focus for the future development of (1-Methyl-1H-indazol-4-YL)methanamine involves its use as a foundational scaffold for creating new derivatives with superior potency and selectivity. The indazole core is a key component in many potent kinase inhibitors, where it often acts as a surrogate for the adenine (B156593) of ATP, binding to the hinge region of the kinase. caribjscitech.commdpi.com

Researchers have successfully optimized indazole-based compounds to achieve high potency and selectivity for various targets. For instance, through a scaffold-hopping strategy, novel indazole derivatives were identified as potent and selective PI3Kδ inhibitors for the potential treatment of hepatocellular carcinoma. nih.gov Similarly, structure-guided design has led to the synthesis of 1H-indazole derivatives with potent inhibitory activity against extracellular signal-regulated kinase1/2 (ERK1/2), with IC50 values in the nanomolar range. nih.gov

Fragment-based lead discovery is another powerful approach that has been used to develop indazole-based inhibitors. This method was utilized to identify a novel indazole-based inhibitor of AXL kinase, a receptor tyrosine kinase implicated in cancer and drug resistance. nih.gov Subsequent optimization of an initial fragment hit led to a potent inhibitor with moderate in vivo exposure levels. nih.gov These examples underscore the potential for modifying the this compound scaffold to generate highly selective and potent drug candidates.

Table 1: Examples of Potent and Selective Indazole-Based Inhibitors

| Compound Series | Target | Key Findings |

|---|---|---|

| 1H-indazole amides | ERK1/2 | Compounds showed excellent enzymatic and cellular activity with IC50 values as low as 9.3 nM. nih.gov |

| Propeller-shaped indazoles | PI3Kδ | A novel compound (9x) demonstrated high isoform selectivity and superior efficacy in HCC xenograft models compared to existing drugs. nih.gov |

| 1H-indazole derivatives | CDK8/19 | Compound 114 was identified as a potent, selective, and orally bioavailable inhibitor with IC50 values of 2.3 nM and 2.6 nM for CDK8 and CDK19, respectively. nih.gov |

| Indazole-based fragments | AXL Kinase | Fragment-based screening and optimization yielded a potent inhibitor (compound 54) from an initial low-affinity hit. nih.gov |

| 3-aminoindazole derivatives | ALK | Entrectinib (compound 127) showed high activity against anaplastic lymphoma kinase (ALK) with an IC50 value of 12 nM. nih.gov |

Exploration of New Biological Targets and Therapeutic Areas for Indazole Derivatives

The structural versatility of the indazole nucleus has enabled its application across a broad spectrum of diseases. researchgate.net Derivatives have shown promise as antitumor, anti-inflammatory, antibacterial, antifungal, anti-HIV, and antiarrhythmic agents. researchgate.netnih.govnih.gov Future research on analogues of this compound could expand into novel therapeutic areas by exploring new biological targets.

The indazole scaffold is prominent in oncology, with several approved drugs targeting various kinases. nih.gov Beyond well-established targets like EGFR and VEGFR, research is exploring indazole derivatives as inhibitors of Aurora kinases, which are key regulators of cell division and are overexpressed in many cancers. nih.govnih.gov Other promising targets include cyclin-dependent kinases (CDKs) and Fibroblast Growth Factor Receptors (FGFRs). nih.gov

Beyond cancer, indazole derivatives are being investigated for other conditions. A novel series of indazoles was reported as potent inhibitors of hepcidin (B1576463) production, offering a potential treatment for anemia of chronic disease. nih.gov Furthermore, some derivatives are being explored in preclinical and clinical studies for cardiovascular diseases, such as LMNA-related dilated cardiomyopathy. nih.gov The wide-ranging biological activities reported for this class of compounds suggest that systematic screening of new derivatives based on the this compound structure could uncover entirely new therapeutic applications.

Table 2: Diverse Therapeutic Targets for Indazole Derivatives

| Therapeutic Area | Biological Target | Example Compound/Series |

|---|---|---|

| Cancer | Aurora Kinases | 1H-indazole derivatives (e.g., compound 123) acting as dual Aurora A/B inhibitors. nih.gov |

| Cancer | ALK, ROS1, TRKs | Entrectinib, a potent inhibitor used in clinical trials for tumors with specific gene rearrangements. nih.gov |

| Cancer | FGFRs | 1H-indazole derivatives identified through fragment-led design. nih.gov |

| Anemia of Chronic Disease | Hepcidin Production | 4,6-disubstituted indazole analogues (e.g., compound 181). nih.gov |

| Cardiovascular Disease | p38α (MAPK14) | ARRY-371797, a selective kinase inhibitor in clinical trials. nih.gov |

| Cancer | PI3Kδ | Novel indazole derivatives for hepatocellular carcinoma. nih.gov |

Integration of Advanced Synthetic Methodologies with Computational Design for Accelerated Discovery

The efficient discovery of novel drug candidates relies on the synergy between advanced synthetic chemistry and computational design. Numerous innovative and effective methods for constructing the indazole scaffold have been developed, providing chemists with a robust toolkit for creating diverse libraries of compounds based on this compound. nih.gov These methods include metal-promoted intramolecular C–N bond formation and various cyclization strategies. nih.govnih.govbenthamdirect.com Modern synthetic techniques like C-H activation and one-pot cascade reactions offer atom-economic and straightforward routes to functionalized indazoles. nih.gov

Computational approaches are crucial for accelerating the drug discovery process. mdpi.com Structure-based drug design, molecular docking, and virtual screening have been instrumental in the development of indazole-based agents. researchgate.netnih.gov These methods allow researchers to predict how a molecule will bind to its target protein, guiding the design of more potent and selective compounds. researchgate.netdoi.org For example, molecular docking was used to explore the structure-activity relationships of indazole-based diarylurea derivatives, leading to the identification of a promising anticancer agent. nih.gov The integration of these computational tools with high-throughput synthesis can significantly shorten the timeline for identifying and optimizing new therapeutic agents derived from the this compound core.

Table 3: Methodologies for Accelerating Indazole Drug Discovery

| Approach | Description | Application Example |

|---|---|---|

| Advanced Synthesis | ||

| Metal-Catalyzed Synthesis | Use of catalysts like Rhodium (Rh), Copper (Cu), and Palladium (Pd) to facilitate efficient C-H activation and cyclization reactions for building the indazole core. nih.gov | Rh(III)-mediated C–H activation for the construction of indazole N-oxides. nih.gov |

| Cascade Reactions | Multi-step reactions that occur in one pot, improving efficiency and reducing waste. | Synthesis of diverse indazole derivatives through cascade reactions initiated by C-H amination. researchgate.net |

| Computational Design | ||

| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a target protein to predict binding affinity and mode. doi.org | Used to rationalize the activity of indazole-based diarylurea derivatives targeting c-kit. nih.gov |

| Fragment-Based Design | Identifies low-molecular-weight fragments that bind to a biological target, which are then grown or linked to create more potent leads. nih.gov | Discovery of indazole-based AXL kinase inhibitors. nih.gov |

| Virtual Screening | Computationally screens large libraries of compounds to identify those most likely to bind to a drug target. researchgate.net | Identification of indazole-based candidates for antifungal activity. researchgate.net |

Preclinical Investigations and Lead Compound Optimization for Promising Analogues

Once promising analogues of this compound are identified, they must undergo rigorous preclinical investigation and lead optimization. danaher.com This iterative process involves modifying a "hit" or "lead" compound to improve its pharmacological and pharmacokinetic properties, such as potency, selectivity, metabolic stability, and oral bioavailability. danaher.comresearchgate.netnih.gov

The optimization of an indazole hit from a virtual screen into a lead compound with a 30,000-fold improvement in inhibitory activity against GyrB demonstrates the power of this process. researchgate.net In another example, an indazole fragment hit for AXL kinase was optimized to produce a potent inhibitor with suitable properties for in vivo studies. nih.gov

Preclinical investigations involve evaluating the efficacy of lead compounds in relevant biological systems. For anticancer agents, this typically includes testing in various cancer cell lines and in animal models, such as mouse xenograft models. nih.govrsc.org For instance, a novel indazole derivative (compound 2f) was shown to suppress tumor growth in a 4T1 mouse model of breast cancer. rsc.org Another optimized indazole derivative (compound 9x) exhibited superior efficacy in hepatocellular carcinoma xenograft models. nih.gov These preclinical studies are essential for selecting the most promising candidates to advance into clinical trials. The future development of agents derived from this compound will depend critically on this optimization and preclinical evaluation phase.

Table 4: Examples of Lead Optimization of Indazole Derivatives

| Initial Compound/Series | Optimized Compound/Lead | Target | Improvement/Outcome |

|---|---|---|---|

| Indazole hit (5) | Lead compound (6) | GyrB (antibacterial) | ~30,000-fold improvement in inhibitory activity in vitro. researchgate.net |

| Indazole fragment hit (11) | Potent inhibitor (54) | AXL Kinase (cancer) | Expeditious improvement from a high-concentration hit to a potent inhibitor with moderate in vivo exposure. nih.gov |

| 1,4-azaindole series | Optimized compounds | DprE1 (antimycobacterial) | Improved metabolic stability and pharmacokinetic profile, with efficacy demonstrated in a rat chronic infection model. nih.gov |

| 5-substituted indazole (178) | Potent inhibitor (179) | Hepcidin production | IC50 improved from 3.1 μM to 0.13 μM. nih.gov |

Q & A

Q. Table 1: Synthetic Conditions and Outcomes

| Reagent System | Temperature (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| NH₃, K₂CO₃/DMF | 60 | 78 | 98.5% |

| BnNH₂, Et₃N/THF | 40 | 65 | 97.2% |

How can the structure of this compound be rigorously characterized?

Methodological Answer:

- Spectroscopic Analysis :

- X-ray Crystallography : Co-crystallize with a heavy atom (e.g., PtCl₄) for SHELXL refinement . Use WinGX/ORTEP for visualization of anisotropic displacement ellipsoids .

What are the key physicochemical properties of this compound relevant to experimental design?

Methodological Answer:

Q. Table 2: Solubility in Common Solvents

| Solvent | Solubility (mg/mL) |

|---|---|

| DMSO | 50 |

| Ethanol | 30 |

| Water | <1 |

Advanced Research Questions

How can computational modeling predict the interaction of this compound with biological targets?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to model binding to histamine receptors (e.g., H₃/H₄). The methanamine group forms hydrogen bonds with Asp³.³² in H₃ receptors .

- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to assess electron distribution; the indazole ring’s electron-deficient nature enhances π-π stacking with aromatic residues .

What experimental strategies resolve contradictions in reported biological activity data?

Methodological Answer:

- Replication Studies : Validate assays (e.g., cAMP inhibition for H₃ receptor antagonism) across multiple cell lines (HEK293 vs. CHO) to assess cell-type specificity .

- Multi-Technique Validation : Combine SPR (binding affinity), functional assays (calcium flux), and in silico simulations to confirm target engagement .

How can structure-activity relationships (SAR) guide the design of indazole-methanamine analogs?

Methodological Answer:

Q. Table 3: SAR of Indazole Derivatives

| Substituent | Target (IC₅₀, nM) | LogP |

|---|---|---|

| –CH₂NH₂ | H₃: 12 ± 2 | 1.8 |

| –CH₂CF₃ | H₃: 8 ± 1 | 2.5 |

What are the degradation pathways of this compound under physiological conditions?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.